molecular formula C15H19NO3 B2720940 1-[4-(Acetylamino)phenyl]-1-cyclohexanecarboxylic acid CAS No. 1706462-42-1

1-[4-(Acetylamino)phenyl]-1-cyclohexanecarboxylic acid

Cat. No. B2720940
CAS RN: 1706462-42-1
M. Wt: 261.321
InChI Key: VRAPQUREKTWNIU-UHFFFAOYSA-N
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Description

“1-[4-(Acetylamino)phenyl]-1-cyclohexanecarboxylic acid” is a chemical compound. It contains a total of 33 bonds, including 18 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, and 1 hydroxyl group .


Synthesis Analysis

The synthesis of similar compounds often involves the use of organoboron compounds, which are highly valuable building blocks in organic synthesis . Protocols for the functionalizing deboronation of alkyl boronic esters have been developed, but protodeboronation is not well developed . A radical approach has been reported for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of “1-[4-(Acetylamino)phenyl]-1-cyclohexanecarboxylic acid” includes a cyclohexane ring and a phenyl ring, both of which are common structures in organic chemistry . The compound also contains an acetylamino group and a carboxylic acid group .

Scientific Research Applications

properties

IUPAC Name

1-(4-acetamidophenyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-11(17)16-13-7-5-12(6-8-13)15(14(18)19)9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAPQUREKTWNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2(CCCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Acetamidophenyl)cyclohexane-1-carboxylic acid

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